1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a thioether linkage, which is further connected to a methylbutanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one typically involves the following steps:
-
Formation of the Thioether Linkage: : The initial step involves the reaction of 2,5-dichlorothiophenol with an appropriate alkyl halide, such as 3-chloro-3-methylbutan-2-one, under basic conditions. A common base used is sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thioether and carbonyl groups are key functional moieties that can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-((2,4-Dichlorophenyl)thio)-3-methylbutan-2-one
- 1-((2,5-Dichlorophenyl)thio)-2-methylpropan-2-one
- 1-((3,5-Dichlorophenyl)thio)-3-methylbutan-2-one
Comparison
1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C11H12Cl2OS |
---|---|
Molecular Weight |
263.2 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(2)10(14)6-15-11-5-8(12)3-4-9(11)13/h3-5,7H,6H2,1-2H3 |
InChI Key |
BKNBIZJWYKMNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CSC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.